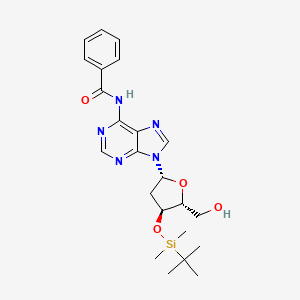

N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

CAS No.: 51549-40-7

Cat. No.: VC3934779

Molecular Formula: C23H31N5O4Si

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51549-40-7 |

|---|---|

| Molecular Formula | C23H31N5O4Si |

| Molecular Weight | 469.6 g/mol |

| IUPAC Name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

| Standard InChI | InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 |

| Standard InChI Key | JGELYOCTJSVMRL-RCCFBDPRSA-N |

| Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |

| SMILES | CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

Structural Composition

The compound consists of three key components:

-

Purine Base: A 9H-purin-6-yl (adenine) group forms the nucleobase, which participates in hydrogen bonding and base-pairing interactions .

-

Benzamide Moiety: The N-benzamide substitution at the 6-position of the purine ring introduces aromatic and amide functionalities, potentially influencing solubility and target binding .

-

Modified Sugar Backbone: The tetrahydrofuran ring (2R,4S,5R configuration) contains a TBDMS-protected hydroxyl group at the 4-position and a hydroxymethyl group at the 5-position. This modification stabilizes the sugar during chemical synthesis and prevents unwanted side reactions .

Table 1: Key Physicochemical Properties

Synthesis and Modifications

Synthetic Pathways

The synthesis involves multi-step strategies to introduce protective groups and achieve stereochemical control:

-

TBDMS Protection: The 4-hydroxyl group of the tetrahydrofuran ring is protected with TBDMS to prevent unwanted oxidation or glycosylation during subsequent reactions . This step typically employs tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .

-

Benzamide Coupling: The purine’s 6-amino group reacts with benzoyl chloride or activated benzoyl derivatives to form the N-benzamide linkage .

-

Stereochemical Control: The 2R,4S,5R configuration is achieved using chiral auxiliaries or enzymatic resolution methods, ensuring proper spatial orientation for biological activity .

Challenges in Synthesis

-

Deprotection Sensitivity: The TBDMS group requires careful removal under mild acidic conditions (e.g., HF-pyridine) to avoid degrading the sugar moiety .

-

Purification Complexity: Chromatographic separation is critical due to the compound’s high molecular weight and polar functional groups.

Applications in Research

Oligonucleotide Synthesis

The TBDMS-protected hydroxymethyl group enables controlled phosphorylation or conjugation reactions, making the compound a precursor for modified DNA/RNA strands . For example, it serves as a building block in antisense oligonucleotides targeting gene expression.

Table 2: Biological Activity of Related Compounds

| Compound | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N-(9H-purin-6-yl)benzamide analogs | Cytotoxicity (HL-60 leukemia cells) | 3–39 μM | |

| 4-Amino-N-(9H-purin-6-yl)benzamide | Not reported | N/A |

Research Findings and Mechanistic Insights

Synergy with Anticancer Agents

A prodrug derivative of a related benzamide-purine compound showed synergistic effects with fludarabine, a nucleoside analog, in vitro and in vivo . This synergy suggests potential combination therapies to enhance efficacy while reducing drug resistance .

Apoptosis Induction

Mechanistic studies on similar compounds revealed apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization . The benzamide group may facilitate interactions with pro-apoptotic proteins like Bcl-2 family members .

Future Directions

Synthesis Optimization

-

Alternative Protecting Groups: Replacing TBDMS with photolabile or enzymatically cleavable groups could improve synthetic efficiency .

-

Flow Chemistry: Continuous-flow systems may enhance yield and reduce purification steps .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume